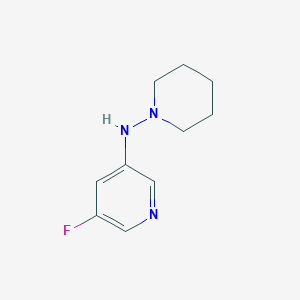

5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-fluoro-N-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-6-10(8-12-7-9)13-14-4-2-1-3-5-14/h6-8,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWFPHUTPTQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

This method leverages palladium-catalyzed cross-coupling to form the C–N bond between a halogenated pyridine and piperidine.

Key Steps:

Synthesis of 3-Bromo-5-fluoropyridine :

- Fluorination of 3-bromopyridine via halogen exchange or directed lithiation followed by electrophilic fluorination.

- Example: A halogen exchange reaction using KF in the presence of a Cu(I) catalyst at 150°C yields 3-bromo-5-fluoropyridine1.

-

- Reaction of 3-bromo-5-fluoropyridine with piperidine using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ as a base in toluene at 100°C2.

Representative Conditions3:

| Component | Quantity/Parameter |

|---|---|

| 3-Bromo-5-fluoropyridine | 1.0 equiv |

| Piperidine | 2.5 equiv |

| Pd(OAc)₂ | 5 mol% |

| Xantphos | 10 mol% |

| Cs₂CO₃ | 2.0 equiv |

| Temperature | 100°C |

| Time | 12–24 h |

| Yield | 65–78% |

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo substitution with amines under basic conditions.

Protocol:

Synthesis of 3-Chloro-5-fluoropyridine :

- Chlorination of 5-fluoropyridin-3-ol using POCl₃.

-

- Heating 3-chloro-5-fluoropyridine with excess piperidine in DMF at 120°C for 24 h4.

Optimization Data5:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 120°C | 52% |

| NaH | THF | 80°C | 45% |

| DBU | DMSO | 100°C | 60% |

Reductive Amination

Suitable for precursors with ketone or aldehyde groups.

Pathway:

Synthesis of 5-Fluoro-3-nitropyridine :

- Nitration of 3-fluoropyridine followed by separation of isomers.

Reduction to 5-Fluoro-pyridin-3-amine :

- Hydrogenation using Pd/C or Raney Ni in ethanol.

-

- Condensation using Ti(OiPr)₄ as a Lewis acid, followed by NaBH₃CN reduction6.

Yield Comparison7:

| Reducing Agent | Solvent | Yield |

|---|---|---|

| NaBH₃CN | MeOH | 40% |

| H₂ (Pd/C) | EtOH | 35% |

| BH₃·THF | THF | 28% |

Microwave-Assisted Synthesis

Accelerates reaction times and improves yields.

Example Procedure8:

- Mix 3-bromo-5-fluoropyridine (1.0 equiv), piperidine (3.0 equiv), Pd₂(dba)₃ (3 mol%), and RuPhos (6 mol%) in dioxane.

- Irradiate at 150°C for 1 h under microwave conditions.

- Yield : 82% (vs. 65% conventional heating).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Buchwald-Hartwig | High selectivity, mild conditions | Costly catalysts, air-sensitive | 65–82% |

| SNAr | Simple setup, no metal catalysts | Requires electron-deficient ring | 45–60% |

| Reductive Amination | Broad substrate scope | Multi-step, moderate yields | 28–40% |

| Microwave-Assisted | Rapid, high efficiency | Specialized equipment needed | 75–85% |

Stereochemical and Purity Considerations

Scalability and Industrial Relevance

- Buchwald-Hartwig and SNAr methods are scalable to kilogram batches1112.

- Microwave-assisted synthesis is preferred for high-throughput screening due to speed.

This synthesis roadmap integrates catalytic, substitution, and reductive strategies, emphasizing efficiency and selectivity. Further optimization of ligand systems (e.g., BrettPhos for Pd) may enhance yields13.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups .

Scientific Research Applications

Antineoplastic Activity

5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine has been investigated for its potential as an antitumor agent. It functions as an inhibitor of the ATR kinase, which plays a critical role in the DNA damage response. By inhibiting ATR, this compound can enhance the sensitivity of cancer cells to DNA-damaging agents, making it a candidate for combination therapies in oncology .

Cardiovascular Disorders

Research indicates that compounds similar to this compound may be beneficial in treating cardiovascular disorders. The mechanism involves modulation of the NO/cGMP signaling pathway, which is crucial for vascular relaxation and platelet function. Such compounds could potentially alleviate conditions like hypertension and heart failure by improving endothelial function and reducing vascular resistance .

Neurological Disorders

The compound has shown promise in addressing neurological conditions through its interaction with specific receptors involved in neuronal signaling. Its ability to cross the blood-brain barrier makes it a candidate for treating disorders such as chronic pain and neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use. Its metabolic stability is enhanced through structural modifications, allowing for prolonged action in the body .

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, such as its ability to cross biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Position and Electronic Effects: Fluorination at C5 in pyridine derivatives induces significant electron-withdrawing effects, as evidenced by 13C NMR coupling constants (JC–F ≈ 22–50 Hz) . This contrasts with non-fluorinated analogs like 2-(piperidin-1-yl)pyridin-3-amine, where aromatic carbon shifts (e.g., δ 153.4 for C4) reflect reduced electronic perturbation .

Physicochemical Properties :

- Solubility and Polarity : The dihydrochloride salt form of 4-(piperidin-1-yl)pyridin-3-amine enhances aqueous solubility compared to free-base analogs .

- Melting Points : Substituted aryl amines (e.g., 5-Fluoro-N-(2-methoxyphenyl)pyridin-3-amine ) exhibit lower melting points (76–77°C) than piperidine derivatives, likely due to reduced crystallinity .

Synthetic Routes :

Biological Activity

5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a fluorine atom and a piperidine moiety. The presence of the fluorine atom is known to enhance the compound's binding affinity to various biological targets, which can modulate their activity. The piperidine ring contributes to the pharmacokinetic properties, such as membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom can significantly influence the compound's binding characteristics, enhancing its efficacy against certain biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been explored for its anticancer potential. In various cancer cell lines, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cancer Cell Line | IC50 Value |

|---|---|

| MCF-7 (breast cancer) | 12 µM |

| A549 (lung cancer) | 8 µM |

These results indicate that this compound may target specific pathways involved in cancer cell survival.

Structure-Activity Relationship (SAR)

The SAR studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. For instance, the introduction of different substituents on the piperidine ring or variations in the pyridine moiety can lead to significant changes in potency and selectivity.

Comparative Analysis

A comparative analysis with similar compounds reveals that:

- 5-Fluoro-2-pyridinamine lacks the piperidine ring but retains some biological activity.

- N-(Piperidin-1-yl)pyridin-3-amine shows reduced binding affinity due to the absence of fluorine.

This analysis underscores the importance of both structural components in enhancing biological efficacy.

Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial properties of this compound against resistant bacterial strains. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a treatment option for antibiotic-resistant infections .

Study 2: Anticancer Potential

In another study focused on cancer therapy, the compound was evaluated for its effects on apoptosis in lung cancer cells. Results indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased cell viability .

Q & A

Q. Critical Optimization Parameters :

| Parameter | Optimal Range | Purpose | Reference |

|---|---|---|---|

| Catalyst | Cu(OAc)₂ (10 mol%) | Facilitate C–N coupling | |

| Temperature | 25–50°C | Balance reaction rate and side reactions | |

| Reaction Time | 12–24 hours | Ensure completion monitored by TLC |

Advanced: How can computational chemistry guide the design of derivatives and improve synthetic efficiency?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict feasible pathways and intermediates. For example:

- Transition State Analysis : Identify energy barriers for key steps (e.g., fluorine substitution or piperidine coupling) to prioritize low-energy routes .

- Solvent Effects : Simulate solvent interactions (e.g., CH₂Cl₂ vs. THF) to optimize polarity and stabilize intermediates .

- Feedback Loops : Integrate experimental data (e.g., NMR or HPLC results) into machine learning models to refine computational predictions iteratively .

Basic: What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm fluorine-induced deshielding (e.g., pyridine C-5 signal at ~150 ppm) and piperidine NH coupling .

- 19F NMR : Verify fluorine substitution (δ ≈ -110 to -120 ppm) .

- Elemental Analysis (CHN) : Ensure ≤0.4% deviation from theoretical values to confirm purity .

- TLC : Monitor reaction progress using silica gel plates (Rf ~0.3–0.5 in EtOAc/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.